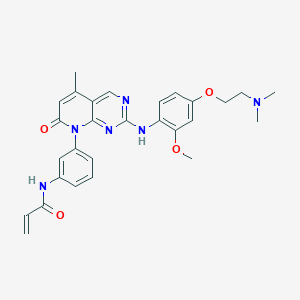![molecular formula C40H51F4N5O9S B12426057 (1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a highly complex organic molecule with multiple functional groups, including fluorinated alkyl groups, isoquinoline derivatives, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, including:
- Formation of the trifluoro-2-methylpropan-2-yl group.
- Introduction of the isoquinoline moiety with trideuteriomethoxy substitution.
- Coupling reactions to form the carbamate linkage.
- Specific reaction conditions would include the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods: Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
- Continuous flow reactors for better control of reaction conditions.
- Use of automated systems for precise addition of reagents.
- Purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at specific sites, such as the methyl groups or the isoquinoline ring.
Reduction: Reduction reactions could target the carbamate or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorinated alkyl or isoquinoline moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products:
- Oxidized or reduced derivatives of the original compound.
- Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications as a drug candidate or in drug delivery systems.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example:
Pharmaceuticals: The compound might interact with specific enzymes or receptors, modulating their activity.
Biochemical Probes: It could bind to particular biomolecules, allowing for their detection or quantification.
Comparison with Similar Compounds
- Other fluorinated alkyl carbamates.
- Isoquinoline derivatives with similar substitutions.
- Compounds with similar stereochemistry and functional groups.
Uniqueness:
- The specific combination of functional groups and stereochemistry in this compound might confer unique properties, such as enhanced biological activity or improved stability.
Properties
Molecular Formula |
C40H51F4N5O9S |
|---|---|
Molecular Weight |
856.9 g/mol |
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C40H51F4N5O9S/c1-7-23-16-22(2)10-8-9-11-25-20-39(25,35(52)48-59(54,55)38(5)13-14-38)47-32(50)29-18-26(57-33-27-19-28(41)30(56-6)17-24(27)12-15-45-33)21-49(29)34(51)31(23)46-36(53)58-37(3,4)40(42,43)44/h9,11-12,15,17,19,22-23,25-26,29,31H,7-8,10,13-14,16,18,20-21H2,1-6H3,(H,46,53)(H,47,50)(H,48,52)/b11-9-/t22-,23-,25-,26-,29+,31+,39-/m1/s1/i6D3 |
InChI Key |
IJNUZTYJYYUXSD-YTEVSDLFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CC[C@H](C[C@H]([C@@H](C(=O)N4C3)NC(=O)OC(C)(C)C(F)(F)F)CC)C)C(=O)NS(=O)(=O)C6(CC6)C)F |
Canonical SMILES |
CCC1CC(CCC=CC2CC2(NC(=O)C3CC(CN3C(=O)C1NC(=O)OC(C)(C)C(F)(F)F)OC4=NC=CC5=CC(=C(C=C54)F)OC)C(=O)NS(=O)(=O)C6(CC6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


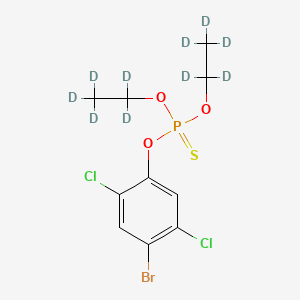
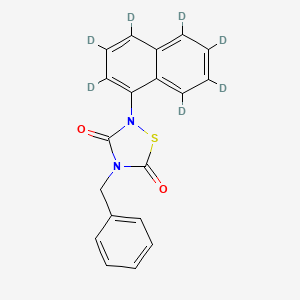


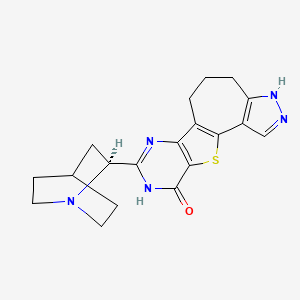
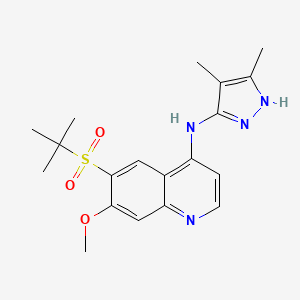
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

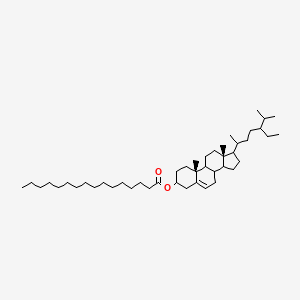
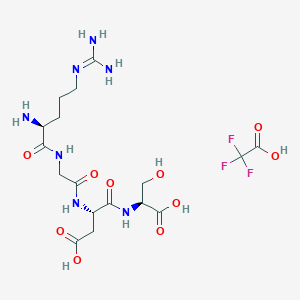
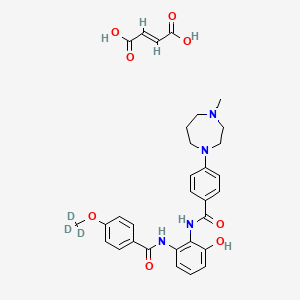

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
